5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde
Description
Properties
CAS No. |
65927-06-2 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-14-11-9(7-13)10(12-15-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
GDJHHIVEKKMPMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NO1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Van Leusen Oxazole Synthesis
One of the most notable methods for synthesizing 5-methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is through the van Leusen oxazole synthesis . This two-step process involves:
Formation of an Intermediate : The reaction begins with a substituted aldehyde and TosMIC (a reagent containing isocyanide) under basic conditions. The aldehyde reacts with deprotonated TosMIC to form a hydroxy intermediate.
Cyclization : The intermediate undergoes cyclization, leading to the formation of the oxazole ring and subsequent elimination of TosH, yielding the desired oxazole derivative.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is another conventional method for preparing oxazoles, particularly useful for creating 5-substituted derivatives:
Fischer Oxazole Synthesis
The Fischer synthesis can also be adapted for the preparation of oxazoles:
Starting Materials : This method typically utilizes α-amino acids or their derivatives.
Conditions : Under acidic conditions, these precursors can be cyclized to form oxazoles.
Bredereck Reaction
The Bredereck reaction provides another pathway for synthesizing oxazoles:
Cycloisomerization Reactions
Cycloisomerization reactions provide a versatile approach for synthesizing oxazoles:
Substrates : Various unsaturated compounds can be used as substrates.
Process : These undergo intramolecular cyclization reactions under specific conditions to yield oxazoles.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of each method discussed above:
| Method | Key Reagents | Mechanism Description | Yield Potential |
|---|---|---|---|
| Van Leusen Synthesis | Aldehydes, TosMIC | Two-step cycloaddition followed by elimination | High |
| Robinson-Gabriel Synthesis | Acylamino ketones | Protonation, cyclization, dehydration | Moderate to High |
| Fischer Synthesis | α-amino acids | Acidic cyclization | Moderate |
| Bredereck Reaction | α-halo ketones, amidines | Cyclization from halogenated precursors | Moderate |
| Cycloisomerization | Unsaturated compounds | Intramolecular cyclization | Variable |
Chemical Reactions Analysis
Nucleophilic Addition to the Aldehyde Group
The aldehyde group readily undergoes nucleophilic addition reactions. For example:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol at room temperature to form imine derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Imine Formation | Aniline, EtOH, RT | N-Aryl imine derivatives |
Catalytic Isomerization
Under Fe(II) catalysis, the oxazole ring undergoes isomerization. For instance:
-
FeCl₂-Mediated Rearrangement : Heating with FeCl₂ in dioxane at 105°C triggers ring transformation, forming isoxazole-4-carboxylate derivatives via azirine intermediates .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring Transformation | FeCl₂, dioxane, 105°C | Isoxazole-4-carboxylates |
Hydrolysis Reactions
The oxazole ring is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with HCl at elevated temperatures cleaves the oxazole ring, yielding a diketone fragment .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring Cleavage | HCl, H₂O, 80°C | 1,2-Diketone derivatives |
Electrophilic Aromatic Substitution
The phenyl group participates in electrophilic substitution, guided by the methoxy substituent:
-
Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to introduce nitro groups at the para position relative to the methoxy group.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | p-Nitroaryl derivatives |
Cross-Coupling Reactions
The phenyl ring engages in Suzuki-Miyaura couplings when functionalized with a halide:
-
Borylation : Palladium-catalyzed coupling with bis(pinacolato)diboron introduces boronates for further functionalization .
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, B₂pin₂, K₂CO₃ | Aryl boronate intermediates |
Oxazole Ring Functionalization
The oxazole nitrogen can undergo alkylation or acylation:
-
N-Alkylation : Reacts with methyl iodide (CH₃I) in the presence of NaH to form N-methylated derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| N-Alkylation | CH₃I, NaH, DMF | N-Methyl-oxazole derivatives |
Key Research Findings
-
Biological Relevance : The aldehyde group’s electrophilicity enables its use as a ligand in medicinal chemistry, forming stable complexes with biomolecular targets.
-
Material Science Applications : Its ability to undergo controlled isomerization makes it valuable in synthesizing functionalized heterocycles for optoelectronic materials .
Scientific Research Applications
5-Methoxy-3-phenylisoxazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Oxazole-4-carbaldehyde Derivatives
Key Structural and Functional Differences
Substituent Effects on Position 5 :
- The target compound features a methoxy group at position 5, which is electron-donating and may enhance resonance stabilization of the oxazole ring. In contrast, analogs such as 5-chloro derivatives (e.g., 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde) replace the methoxy with a chlorine atom , introducing an electron-withdrawing effect. This substitution increases molecular weight (221.64 vs. 175.19 g/mol) and may alter reactivity in nucleophilic addition reactions .
Variations at Position 3 :
- The phenyl group in the target compound is replaced with substituted aryl or heterocyclic groups in analogs. For example:
- Dichlorophenyl () and fluorophenyl (): Enhance lipophilicity and may influence binding affinity in biological systems.
- Cyclopropyl (): A non-aromatic substituent that could reduce ring strain and alter steric effects.
Impact on Physicochemical Properties :
- Lipophilicity : The benzyl-substituted analog () has an XLogP3 value of 2.2 , suggesting moderate lipophilicity compared to the target compound .
- Molecular Weight : Chlorinated derivatives (e.g., ) exhibit higher molecular weights (up to 276.50 g/mol) due to additional halogen atoms.
Synthetic and Application Relevance :
- The prevalence of chloro-substituted oxazoles (Evidences 5, 6, 9, 10, 14, 15) in commercial catalogs indicates their utility as intermediates in drug discovery, particularly in kinase inhibitor or antimicrobial agent synthesis.
- Heterocyclic substitutions (e.g., furan in ) expand structural diversity for targeting specific enzymes or receptors.
Biological Activity
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on recent research findings, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is characterized by its oxazole ring structure, which is known for contributing to various biological activities. The methoxy and phenyl substituents enhance its chemical properties, making it a candidate for further biological evaluation.
The biological activity of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that the compound may exert its effects through:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Receptor Binding : The compound could bind to various receptors, affecting signaling pathways related to cell proliferation and apoptosis .
Anticancer Activity
Research indicates that 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde exhibits significant anticancer properties. In vitro studies have shown:
- Cytotoxic Effects : The compound demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values ranged from 0.65 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 0.65 | Similar to Tamoxifen (10.38 µM) |
| Leukemia (CEM) | 1.00 | More effective than Lambertianic Acid |
| A549 (Lung) | 2.78 | Comparable to standard treatments |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde. For instance:
- Synthesis of Derivatives : Researchers synthesized several derivatives to enhance the biological activity and selectivity of the compound. Modifications included altering substituents on the phenyl ring, which affected the anticancer potency .
- In Vivo Studies : Animal studies demonstrated that the compound could reduce tumor growth in xenograft models, supporting its potential as an effective anticancer agent .
- Mechanistic Studies : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of pro-apoptotic proteins like p53 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-3-phenyl-1,2-oxazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions. For example, analogous oxazole-carboxylic acids (e.g., 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid) are synthesized via condensation of aryl acids with amino-hydroxy precursors under reflux conditions . For the aldehyde-functionalized variant, a Vilsmeier-Haack formylation or oxidation of a methyl group could be explored. Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), reaction time (6–15 hours based on similar procedures ), and stoichiometric ratios of reagents. Purity monitoring via TLC or GC is critical .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Characterization should include:
- Melting Point Analysis : Compare observed values (e.g., ~147–151°C for structurally similar oxazoles ) to literature data.
- Spectroscopic Techniques : Use -NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8 ppm). IR can validate C=O (aldehyde, ~1700 cm) and C-O (methoxy, ~1250 cm) stretches.
- Chromatography : TLC with ethyl acetate/hexane (3:7) or HPLC with UV detection ensures purity ≥97% .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Aldehydes are prone to oxidation and hygroscopicity. Store under inert gas (N) at 2–8°C in amber vials. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Related oxazole-carboxylic acids show stability at room temperature when sealed .
Advanced Research Questions
Q. How does the electronic nature of the methoxy and aldehyde substituents influence reactivity in cross-coupling or nucleophilic addition reactions?
- Methodological Answer : The electron-donating methoxy group activates the oxazole ring toward electrophilic substitution at the 4-position, while the aldehyde serves as a site for nucleophilic attack (e.g., hydrazine to form hydrazones ). Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. Experimental validation might involve Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields via -NMR integration .
Q. What strategies can resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in -NMR or mass spectra may arise from tautomerism or impurities. For example, oxazole-aldehydes can exhibit keto-enol tautomerism. Use deuterated solvents (DMSO-d) to stabilize specific forms, and cross-validate with high-resolution mass spectrometry (HRMS). For unresolved issues, X-ray crystallography provides definitive structural confirmation .
Q. How can this compound serve as a precursor for bioactive heterocycles (e.g., triazoles or oxadiazoles)?
- Methodological Answer : The aldehyde group enables condensation with hydrazines to form Schiff bases, which cyclize under acidic conditions to triazoles . For oxadiazoles, react with hydroxylamine to form oximes, followed by cyclization using POCl . Monitor reaction progress via IR loss of aldehyde C=O (~1700 cm) and GC-MS for intermediate identification.
Research Design Considerations
- Synthetic Scalability : Pilot reactions at 0.1–1 mmol scale ensure reproducibility before scaling to 10 mmol.
- Contradiction Management : Replicate spectral data across labs using standardized protocols (e.g., NMR referencing to TMS).
- Biological Relevance : Prioritize derivatives with low cytotoxicity (IC > 10 µM in HEK293 cells) for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
